Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide
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Overview
Description
Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide is a chemical compound with the molecular formula C6H10BF3KN and a molecular weight of 203.0548 g/mol . This compound is part of the organotrifluoroborate family, which is known for its stability and utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) under specific conditions . This method is efficient and yields a stable organotrifluoroborate salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide is known to undergo various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents are required.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology and Medicine: The compound’s derivatives may be explored for potential biological activities, although specific applications in medicine are still under research.
Mechanism of Action
The mechanism of action of Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling . This process, known as transmetalation, is a key step in forming carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide can be compared with other organotrifluoroborate salts, such as potassium phenyltrifluoroborate and potassium methyltrifluoroborate . These compounds share similar stability and reactivity profiles but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific cyano and methyl substituents, which can provide distinct reactivity patterns in synthetic applications.
Properties
CAS No. |
2803127-27-5 |
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Molecular Formula |
C6H10BF3KN |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
potassium;(4-cyano-2-methylbutan-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H10BF3N.K/c1-6(2,4-3-5-11)7(8,9)10;/h3-4H2,1-2H3;/q-1;+1 |
InChI Key |
KFZSQUJUKMHZQK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(C)(C)CCC#N)(F)(F)F.[K+] |
Origin of Product |
United States |
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